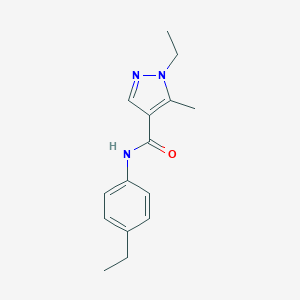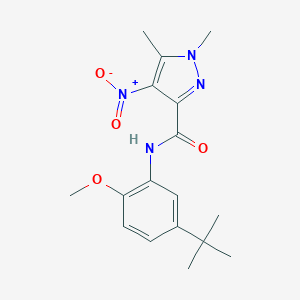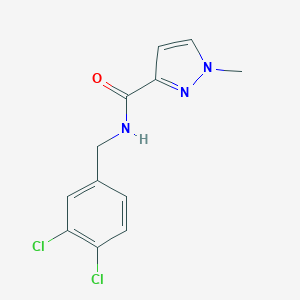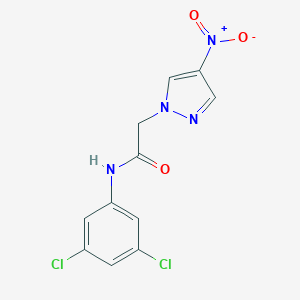![molecular formula C14H13BrF3N3O B213671 4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)
4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BCTC, which stands for N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide. BCTC is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid.
作用機序
BCTC acts as a selective antagonist of the TRPV1 channel, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. By blocking the TRPV1 channel, BCTC can effectively reduce pain sensation and inflammation. Additionally, BCTC has been shown to have neuroprotective effects by reducing neuronal damage and inflammation in animal models of stroke and traumatic brain injury.
Biochemical and Physiological Effects:
BCTC has been shown to have several biochemical and physiological effects, including the reduction of pain sensation and inflammation. BCTC has also been shown to have neuroprotective effects by reducing neuronal damage and inflammation in animal models of stroke and traumatic brain injury. Additionally, BCTC has been investigated as a potential therapeutic agent for cancer, as TRPV1 channels are overexpressed in several types of cancer cells.
実験室実験の利点と制限
One of the major advantages of BCTC is its selective antagonism of the TRPV1 channel, which makes it a useful tool for studying the physiological and pathological roles of this channel. Additionally, BCTC has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, which makes it a potential therapeutic agent for these conditions. However, one of the limitations of BCTC is its relatively low potency and selectivity compared to other TRPV1 antagonists, which may limit its usefulness in certain experimental settings.
将来の方向性
There are several potential future directions for the study of BCTC, including the development of more potent and selective TRPV1 antagonists, the investigation of BCTC as a potential therapeutic agent for cancer, and the further elucidation of the physiological and pathological roles of the TRPV1 channel. Additionally, BCTC may have potential applications in the treatment of other conditions, such as chronic pain, neuropathic pain, and inflammatory diseases.
合成法
The synthesis of BCTC involves several steps, including the reaction of 3-chloropyridine-2-carboxylic acid with tert-butylamine, followed by the reaction with 4-tert-butylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-bromo-1,3-dimethyl-5-nitropyrazole in the presence of a reducing agent, such as iron powder, to yield BCTC.
科学的研究の応用
BCTC has been extensively studied for its potential applications in various fields, including pain management, neuroprotection, and cancer therapy. Studies have shown that BCTC can effectively block the TRPV1 channel, which is involved in pain sensation and inflammation. BCTC has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, BCTC has been investigated as a potential therapeutic agent for cancer, as TRPV1 channels are overexpressed in several types of cancer cells.
特性
製品名 |
4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C14H13BrF3N3O |
分子量 |
376.17 g/mol |
IUPAC名 |
4-bromo-2,5-dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H13BrF3N3O/c1-8-11(15)12(21(2)20-8)13(22)19-7-9-4-3-5-10(6-9)14(16,17)18/h3-6H,7H2,1-2H3,(H,19,22) |
InChIキー |
FNENMLMOOOVNQT-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Br)C(=O)NCC2=CC(=CC=C2)C(F)(F)F)C |
正規SMILES |
CC1=NN(C(=C1Br)C(=O)NCC2=CC(=CC=C2)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)


![2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B213599.png)

![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)




![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213608.png)
